molecular formula C13H12N2O B3358134 1-(2-Methyl-1,4-dihydropyrrolo[3,2-b]indol-3-yl)ethanone CAS No. 77411-90-6

1-(2-Methyl-1,4-dihydropyrrolo[3,2-b]indol-3-yl)ethanone

Cat. No.: B3358134
CAS No.: 77411-90-6
M. Wt: 212.25 g/mol
InChI Key: LTJCTJMMQFQJGM-UHFFFAOYSA-N
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Description

1-(2-Methyl-1,4-dihydropyrrolo[3,2-b]indol-3-yl)ethanone is a heterocyclic compound that belongs to the indole family Indole derivatives are known for their significant biological activities and are commonly found in natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methyl-1,4-dihydropyrrolo[3,2-b]indol-3-yl)ethanone typically involves multi-step reactions starting from readily available precursors. One common method involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions to form the indole core . The specific steps for synthesizing this compound may include:

    Formation of the Pyrrole Ring: This can be achieved through a cyclization reaction involving an appropriate precursor.

    Indole Formation: The pyrrole intermediate undergoes further cyclization and functionalization to form the indole ring.

    Methylation and Acylation:

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2-Methyl-1,4-dihydropyrrolo[3,2-b]indol-3-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the ethanone moiety to an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) can be used under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the indole ring.

Scientific Research Applications

1-(2-Methyl-1,4-dihydropyrrolo[3,2-b]indol-3-yl)ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-Methyl-1,4-dihydropyrrolo[3,2-b]indol-3-yl)ethanone involves its interaction with specific molecular targets. The indole ring system can bind to various receptors and enzymes, influencing their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access . The compound’s effects on cellular pathways can lead to changes in cell signaling, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-Methyl-1,4-dihydropyrrolo[3,2-b]indol-3-yl)ethanone is unique due to its fused pyrrole and indole ring system, which imparts distinct chemical properties and biological activities. This structural feature differentiates it from other indole derivatives and contributes to its potential as a versatile compound in various research and industrial applications.

Properties

IUPAC Name

1-(2-methyl-1,4-dihydropyrrolo[3,2-b]indol-3-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O/c1-7-11(8(2)16)13-12(14-7)9-5-3-4-6-10(9)15-13/h3-6,14-15H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTJCTJMMQFQJGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1)C3=CC=CC=C3N2)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90320820
Record name 1-(2-Methyl-1,4-dihydropyrrolo[3,2-b]indol-3-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90320820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77411-90-6
Record name NSC365083
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=365083
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(2-Methyl-1,4-dihydropyrrolo[3,2-b]indol-3-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90320820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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